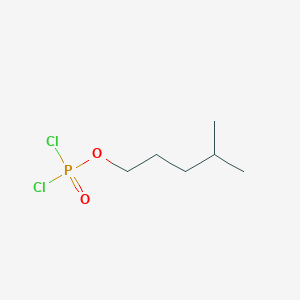
2,2,6,6-Tetramethyl-4-piperidone n-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical . It has a molecular formula of C9H16NO2 and a molecular weight of 170.23 g/mol . This compound is also referred to as 4-Oxo-TEMPO and is recognized for its stable free radical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical can be synthesized through the oxidation of 2,2,6,6-tetramethylpiperidine. The reaction typically involves the use of oxidizing agents such as sodium hypochlorite (NaOCl) or potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: The compound can be reduced to its corresponding hydroxylamine.
Substitution: It can participate in substitution reactions where the nitroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite (NaOCl), potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of different nitroxyl derivatives.
Reduction: Formation of hydroxylamine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-Oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical involves its ability to trap free radicals and reactive oxygen species. This compound acts as a spin trap, forming stable adducts with free radicals, which can then be detected and analyzed using ESR spectroscopy. The molecular targets include reactive oxygen species and other free radicals, and the pathways involved are related to oxidative stress and redox reactions .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine 1-Oxyl (TEMPO): Similar in structure but lacks the oxo group.
4-Hydroxy-2,2,6,6-tetramethylpiperidine 1-Oxyl (TEMPOL): Similar structure with a hydroxyl group instead of an oxo group.
Uniqueness: 4-Oxo-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical is unique due to its stable free radical nature and the presence of an oxo group, which enhances its reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C9H16NO2- |
|---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-1-oxidopiperidin-4-one |
InChI |
InChI=1S/C9H16NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h5-6H2,1-4H3/q-1 |
InChI Key |
PFHGBZCJLGKKED-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)CC(N1[O-])(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Methylsulfonyl)ethyl]azetidine](/img/structure/B13692412.png)




![1-[(6-Chloro-3-pyridyl)methyl]-3-azetidinol](/img/structure/B13692443.png)








